REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]([C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])#[N:10]>Cl.O>[Cl:1][C:2]1[N:7]=[C:6]([NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[C:9]#[N:10])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |